Calcium bicarbonate

Descripción general

Descripción

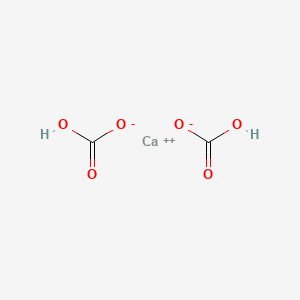

Calcium bicarbonate, also known as calcium hydrogen carbonate, is a chemical compound with the formula Ca(HCO₃)₂. It is a white crystalline solid that is highly soluble in water and does not typically exist in solid form in nature. Instead, it is found in aqueous solutions, primarily in hard water and limestone deposits . This compound plays a significant role in the natural water hardness and carbonate water systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium bicarbonate is formed when calcium carbonate reacts with water and carbon dioxide. The reaction can be represented as: [ \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(HCO}_3\text{)}_2 ] This reaction occurs naturally when rainwater, which is mildly acidic due to dissolved carbon dioxide, passes through limestone or chalk .

Industrial Production Methods: In industrial settings, this compound is typically prepared by dissolving calcium carbonate in water containing dissolved carbon dioxide. This method ensures the formation of a saturated this compound solution .

Types of Reactions:

Decomposition: On heating, this compound decomposes to form calcium carbonate, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 \rightarrow \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Acids: this compound reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Heat: Used in the decomposition reaction.

Hydrochloric Acid: Used in the reaction with acids.

Major Products:

- Calcium Carbonate

- Calcium Chloride

- Carbon Dioxide

- Water

Aplicaciones Científicas De Investigación

Calcium bicarbonate has diverse applications in scientific research:

- Chemistry: It is used in water treatment processes to soften hard water by removing calcium ions.

- Biology: It plays a role in the carbon cycle, influencing the storage and release of carbon dioxide in the Earth’s atmosphere .

- Medicine: this compound is used as a calcium supplement and in antacid formulations to neutralize stomach acid .

- Industry: It is used in brewing to impart temporary hardness to brewing water, affecting the mash pH and enzyme activity .

Mecanismo De Acción

Calcium bicarbonate acts by neutralizing acids. In the stomach, it reacts with hydrochloric acid to form calcium chloride, carbon dioxide, and water, thereby increasing the pH and reducing acidity. This neutralization process also inhibits the action of pepsin, an enzyme involved in digestion .

Comparación Con Compuestos Similares

- Calcium Carbonate (CaCO₃): Unlike calcium bicarbonate, calcium carbonate is insoluble in water and is commonly found in rocks and shells .

- Magnesium Bicarbonate (Mg(HCO₃)₂): Similar to this compound but contains magnesium instead of calcium.

- Sodium Bicarbonate (NaHCO₃): Commonly known as baking soda, it is highly soluble in water and used in baking and as an antacid .

Uniqueness: this compound is unique due to its high solubility in water and its role in natural water systems and the carbon cycle. Its ability to form calcium carbonate upon decomposition makes it integral to the formation of stalactites and stalagmites in caves .

Actividad Biológica

Calcium bicarbonate, a compound formed from calcium and bicarbonate ions, plays a significant role in various biological processes. Its activity is particularly relevant in cellular signaling, antimicrobial properties, and physiological functions. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

1. This compound in Cellular Signaling

Recent studies have highlighted the importance of this compound in cellular signaling pathways, particularly concerning mitochondrial function and ATP production. The bicarbonate ion acts as a signaling molecule that influences mitochondrial activities through soluble adenylyl cyclase (sAC) activation.

Key Findings:

- Mitochondrial ATP Production : this compound enhances ATP production in cardiac mitochondria by activating sAC, which generates cyclic AMP (cAMP). This process is crucial for meeting the energy demands of cells during varying physiological states .

- Complementary Signaling Mechanisms : The study suggests that calcium and bicarbonate signaling pathways work together to regulate ATP synthesis, highlighting their roles in energy homeostasis within cells .

2. Antimicrobial Properties of this compound

This compound exhibits notable antimicrobial activity under specific conditions. It does not function as a disinfectant at neutral pH but shows significant efficacy when subjected to high-voltage electric fields.

Case Study: CAC-717

- Formation and Efficacy : When this compound is treated with high voltage, it forms mesoscopic crystals known as CAC-717. At an alkaline pH of 12.4, this solution demonstrates potent antimicrobial effects against various pathogens, including viruses and prions .

- Virucidal Activity : Research indicates that CAC-717 can reduce the viral load of SARS-CoV-2 by 3.6 to 4.4 log10, showcasing its potential as a virucidal agent against multiple viral strains .

3. Physiological Functions and Applications

This compound serves various physiological roles in the body, particularly in maintaining acid-base balance and influencing digestive health.

Therapeutic Applications:

- Antacid Properties : this compound acts as an effective antacid for treating conditions like gastroesophageal reflux disease (GERD). It helps neutralize stomach acid, providing relief from heartburn symptoms .

- Calcium Supplementation : As a source of calcium, it contributes to bone health and metabolic functions, making it a valuable dietary supplement .

4. Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other bicarbonates such as sodium bicarbonate.

| Property | This compound | Sodium Bicarbonate |

|---|---|---|

| pH Level | Neutral (7) | Alkaline (8.4) |

| Antimicrobial Activity | High under alkaline conditions | Moderate at neutral pH |

| Primary Use | Calcium supplementation | Antacid for heartburn |

| ATP Production Influence | Significant | Minimal |

5. Conclusion

This compound is a compound with diverse biological activities that extend beyond its role as a dietary supplement. Its ability to influence cellular signaling pathways related to ATP production and its antimicrobial properties under specific conditions make it a compound of interest in both clinical and research settings. Ongoing studies will likely continue to uncover its potential applications in medicine and health.

Propiedades

IUPAC Name |

calcium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPZUCBCARRDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893964 | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-19-5 | |

| Record name | Calcium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.